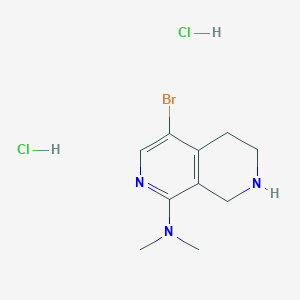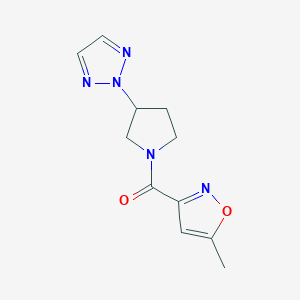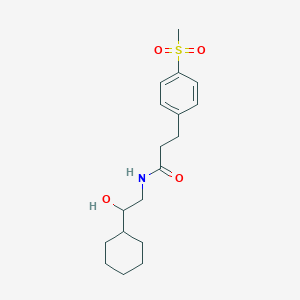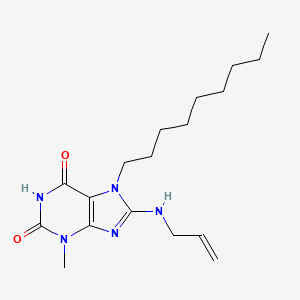
4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide” is a chemical compound. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C29H21ClFN5O3S and a molecular weight of 574.038 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide” is complex, with a linear formula of C29H21ClFN5O3S . Unfortunately, the specific structural analysis is not available in the resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent . Its structure suggests that it could be effective against a range of microbial pathogens. Research indicates that derivatives of this compound may inhibit the growth of bacteria and fungi, which could lead to new treatments for infections .
Fungicide Development
The structure of this compound, particularly the guanidine fragment, implies its use in the design of fungicides. It could serve as a lead compound for the development of new fungicides that protect plants against harmful fungi, which is crucial for agriculture and food security .
Cancer Research
Compounds with similar structures have shown anti-cancer activities. While direct evidence for this specific compound’s efficacy in cancer treatment is not available, its structural features suggest potential applications in cancer research, possibly as a chemotherapeutic agent .
Drug Synthesis Intermediate
This compound could act as an intermediate in the synthesis of more complex drugs. Its molecular structure allows for further chemical modifications, which could lead to the development of new pharmaceuticals with varied therapeutic effects .
Organic Synthesis
In the field of organic chemistry, this compound can be used in the synthesis of various organic molecules. Its reactivity with other chemical entities makes it a valuable building block for creating a wide array of organic compounds .
Material Science
The compound’s unique chemical properties may be applied in material science, particularly in the development of new materials with specific desired properties, such as enhanced durability or conductivity .
Bioactive Compound Exploration
As part of traditional Chinese medicine, related compounds have been explored for their bioactive properties. This compound could be investigated for its potential benefits in enhancing health and treating diseases .
Enzyme Inhibition
Due to its structural characteristics, this compound might act as an inhibitor for certain enzymes. This application could be significant in the study of diseases where enzyme activity is a key factor, and controlling such activity is necessary for treatment .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCUBNRVJRKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

